molecular formula C11H17N5O B1481280 (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2097964-80-0

(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1481280
CAS No.: 2097964-80-0
M. Wt: 235.29 g/mol
InChI Key: XWFCOEKHNQRTEQ-UHFFFAOYSA-N
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Description

(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate, leading to an elevation of 2-AG levels . This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase norepinephrine levels in the cortex and produce antinociceptive efficacy in models of inflammatory and neuropathic pain . These effects suggest that the compound can significantly impact cellular signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to MAGL, inhibiting its activity and leading to an increase in 2-AG levels . This inhibition results in the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as mood regulation, appetite, pain, and inflammation . The compound’s ability to modulate these receptors underscores its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels . Additionally, the compound’s stability and degradation over time have been studied, revealing its potential for long-term modulation of endocannabinoid signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound provides significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to endocannabinoid signaling. It interacts with MAGL, leading to the inhibition of 2-AG degradation and subsequent elevation of 2-AG levels . This interaction affects metabolic flux and metabolite levels, underscoring the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to bind to MAGL and modulate endocannabinoid levels suggests its distribution in regions where these enzymes are highly expressed . This distribution pattern is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily associated with regions where MAGL is present. The compound’s binding to MAGL and subsequent modulation of endocannabinoid levels indicate its localization in subcellular compartments involved in endocannabinoid signaling . This localization is essential for its activity and function.

Properties

IUPAC Name

[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c12-3-10-7-16(14-13-10)6-8-4-15(5-8)11(17)9-1-2-9/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCOEKHNQRTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 3
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone

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